molecular formula C18H12F3N3 B12847880 7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B12847880
M. Wt: 327.3 g/mol
InChI Key: KKNUGPHJRSEGEP-UHFFFAOYSA-N
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Description

7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. Fluorinated quinolines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Another approach involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the incorporation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H12F3N3

Molecular Weight

327.3 g/mol

IUPAC Name

7-methyl-1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C18H12F3N3/c1-11-7-8-12-10-14-16(18(19,20)21)23-24(13-5-3-2-4-6-13)17(14)22-15(12)9-11/h2-10H,1H3

InChI Key

KKNUGPHJRSEGEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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